molecular formula C15H14N2O2 B11948587 N-(4-aminophenyl)-3-oxo-3-phenylpropanamide

N-(4-aminophenyl)-3-oxo-3-phenylpropanamide

Cat. No.: B11948587
M. Wt: 254.28 g/mol
InChI Key: ZMIJQUNTNMFPFU-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)-3-oxo-3-phenylpropanamide is an organic compound with a complex structure that includes both amide and aromatic functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-3-oxo-3-phenylpropanamide typically involves the reaction of 4-aminobenzamide with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using recrystallization techniques to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and pressure, which are crucial for the efficient synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-3-oxo-3-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-aminophenyl)-3-oxo-3-phenylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-3-oxo-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-aminophenyl)benzamide
  • N-(4-aminophenyl)-3-phenylpropanamide
  • N-(4-aminophenyl)-3-oxo-3-(4-methylphenyl)propanamide

Uniqueness

N-(4-aminophenyl)-3-oxo-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability or selectivity in certain reactions, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

N-(4-aminophenyl)-3-oxo-3-phenylpropanamide

InChI

InChI=1S/C15H14N2O2/c16-12-6-8-13(9-7-12)17-15(19)10-14(18)11-4-2-1-3-5-11/h1-9H,10,16H2,(H,17,19)

InChI Key

ZMIJQUNTNMFPFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=C(C=C2)N

Origin of Product

United States

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